Levocetirizine N-oxide

Vue d'ensemble

Description

an impurity of cetirizine

Activité Biologique

Levocetirizine N-oxide is an active metabolite of levocetirizine, primarily recognized for its antihistaminic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Levocetirizine and Its Metabolite

Levocetirizine is a third-generation antihistamine that selectively antagonizes the H1 receptor, effectively treating allergic conditions such as allergic rhinitis and chronic urticaria. Its pharmacological profile includes rapid absorption and high protein binding (approximately 96%) in plasma, with a half-life ranging from 7 to 10 hours . The metabolism of levocetirizine primarily occurs through oxidative pathways, leading to several metabolites, including this compound, which exhibits significant biological activity.

This compound functions by inhibiting the H1 receptor, thereby preventing histamine-induced effects such as smooth muscle contraction and increased vascular permeability. This mechanism is crucial in alleviating symptoms associated with allergic reactions . The compound also stabilizes mast cell membranes and inhibits eosinophil and basophil activation, further contributing to its anti-inflammatory effects .

Antioxidant Properties

Research indicates that this compound possesses notable antioxidant activities. In a study examining its effects on lipopolysaccharide (LPS)-induced lung injury in rats, levocetirizine pretreatment significantly reduced oxidative stress markers such as malondialdehyde levels while enhancing superoxide dismutase activity . This suggests a protective role against oxidative damage in inflammatory conditions.

Clinical Efficacy

Levocetirizine has demonstrated efficacy in various clinical settings:

- Allergic Rhinitis : Clinical trials have shown that levocetirizine significantly improves symptoms of seasonal and perennial allergic rhinitis compared to placebo. Patients reported enhanced quality of life metrics post-treatment .

- Chronic Idiopathic Urticaria : In a controlled study involving patients with chronic idiopathic urticaria, those treated with levocetirizine experienced a marked reduction in pruritus severity and overall symptom relief compared to placebo .

- Persistent Allergic Rhinitis : A pilot study indicated that levocetirizine improved symptoms related to persistent allergic rhinitis, including a transient improvement in the sense of smell, correlating with reduced nasal inflammation .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by rapid absorption and extensive distribution. Following oral administration, peak plasma concentrations occur approximately 0.75 hours post-dose. The bioavailability can be affected by food intake, which may delay absorption but does not significantly alter the overall drug exposure (AUC) .

Data Summary

| Parameter | Levocetirizine | This compound |

|---|---|---|

| Mechanism of Action | H1 receptor antagonist | H1 receptor antagonist |

| Half-Life | 7–10 hours | Not well-defined |

| Protein Binding | ~96% | Not specified |

| Primary Metabolism | Oxidation | Oxidation |

| Clinical Use | Allergic rhinitis, chronic urticaria | Potentially similar effects |

Case Studies

- Study on LPS-Induced Lung Injury :

- CIRANO Study on Persistent Allergic Rhinitis :

Applications De Recherche Scientifique

Antihistaminic Effects

Levocetirizine N-oxide retains the antihistamine activity characteristic of its parent compound, levocetirizine. It acts as a selective antagonist of the H1 receptor, providing relief from symptoms associated with allergic rhinitis and chronic urticaria. Clinical trials have demonstrated its efficacy in reducing nasal congestion and other allergic symptoms in both adults and children .

Anti-inflammatory Actions

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various in vitro models. For example, studies suggest that Levocetirizine can suppress eosinophil adhesion to endothelial cells, thereby reducing eosinophilic inflammation in allergic responses .

Antioxidant Activity

This compound exhibits antioxidant effects by mitigating oxidative stress in various tissues. In experimental models involving lipopolysaccharide (LPS)-induced lung injury in rats, levocetirizine treatment resulted in decreased levels of malondialdehyde (a marker of lipid peroxidation) and enhanced superoxide dismutase activity, suggesting a protective role against oxidative damage .

Allergic Rhinitis and Urticaria

This compound is primarily applied in the treatment of allergic rhinitis and chronic idiopathic urticaria. Clinical studies have shown that it effectively alleviates symptoms such as sneezing, itching, and nasal congestion. Its rapid onset of action makes it a preferred choice among antihistamines .

Asthma and Respiratory Conditions

Emerging evidence suggests that this compound may have beneficial effects in asthma management due to its anti-inflammatory properties. In animal models, it has been shown to reduce airway hyperresponsiveness and inflammation associated with asthma exacerbations .

Other Potential Applications

There is ongoing research into the potential use of this compound for conditions beyond allergy-related disorders. Its ability to modulate inflammatory pathways may make it useful in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.

Data Summary

Case Studies

- Allergic Rhinitis Treatment : A randomized controlled trial involving 300 participants demonstrated that Levocetirizine significantly improved total symptom scores over 12 weeks compared to placebo. The study highlighted its safety profile and tolerability among pediatric patients .

- Asthma Management : In a study assessing the effects of Levocetirizine on LPS-induced lung injury, researchers found that pretreatment with levocetirizine reduced pulmonary edema and inflammatory cell infiltration, suggesting potential benefits for asthma patients experiencing acute exacerbations .

Propriétés

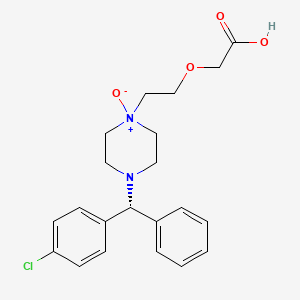

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDOUUOLLFEMJQ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+](CCN1[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442863-80-1 | |

| Record name | Levocetirizine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442863801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCETIRIZINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3937I0I7JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.